molecular formula C18H15N7O2S B2835691 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide CAS No. 2034281-93-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide

Cat. No. B2835691
CAS RN: 2034281-93-9
M. Wt: 393.43
InChI Key: HSXACHHNLNOUCV-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, a class to which the compound belongs, show adenosine receptor affinity. A particular compound in this class demonstrated antagonist activity significantly greater than theophylline at the A1 adenosine receptor, highlighting its potential in medicinal chemistry (Quinn, Scammells, & Tucker, 1991).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities. Novel series of such derivatives were synthesized and showed cytotoxic effects against certain cancer cell lines, as well as 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Antioxidant Properties

The compound's structural relatives, incorporating thiophene and pyrimidine moieties, have been studied for their antioxidant activities. These studies are part of an effort to create high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) (Aziz et al., 2021).

Antiviral and Antitumor Activity

Research on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their potential antiviral and antitumor activities. Specific analogues within this group exhibited significant activity against measles in vitro and moderate antitumor activity against certain leukemia types (Petrie et al., 1985).

SARS-CoV Protease Inhibitors

Thienopyrimidines, closely related to the compound , have been found active against the SARS-CoV 3C-like protease, indicating potential therapeutic applications against coronavirus-related diseases (El-All et al., 2016).

Protease Inhibitors and Antimicrobial Properties

Pyrimidine derivatives synthesized from thiophene showed promising results as protease inhibitors and displayed significant effects against certain bacterial and fungal strains, underscoring their potential in antimicrobial therapy (Shehab & El-Shwiniy, 2018).

Fungicidal Applications

Derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their fungicidal properties. For instance, certain compounds within this class have shown to inhibit the growth of phytopathogenic fungi, highlighting their potential in agricultural applications (Vicentini et al., 2007).

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-18(22-17-7-13(23-27-17)14-3-1-6-28-14)12-9-24(10-12)15-8-16(20-11-19-15)25-5-2-4-21-25/h1-8,11-12H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXACHHNLNOUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide

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